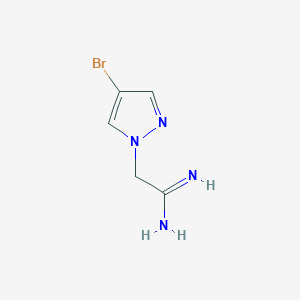
2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide
Vue d'ensemble
Description
“2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring in this compound is substituted at the 4-position with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromine atom attached at the 4-position of the pyrazole, and an ethanimidamide group attached at the 2-position of the pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine atom and the pyrazole ring. For example, the bromine atom would likely make the compound relatively heavy and possibly volatile. The pyrazole ring could contribute to the compound’s solubility in certain solvents .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Discovery
The pyrazole ring, a core component of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide, is a prevalent motif in medicinal chemistry due to its resemblance to the adenine moiety of ATP. This compound can serve as a scaffold for developing new drugs with potential kinase inhibitory activity. It’s particularly useful in the synthesis of compounds targeting cancer, diabetes, and inflammatory diseases .
Agrochemistry: Pesticide Development
In agrochemistry, the brominated pyrazole moiety is instrumental in creating novel pesticides. Its structural versatility allows for the synthesis of compounds with specific activities against a broad range of agricultural pests, enhancing crop protection strategies .
Coordination Chemistry: Ligand Synthesis
2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their unique catalytic properties and potential applications in industrial catalysis and environmental remediation .
Organometallic Chemistry: Catalyst Design
The bromo-pyrazole derivative is a valuable precursor in organometallic chemistry for designing catalysts. It can be used to synthesize metal complexes that facilitate important reactions such as carbon-hydrogen bond activation, which is crucial in pharmaceutical synthesis .
Biochemistry: Enzyme Inhibition Studies
Due to its structural features, this compound is a candidate for enzyme inhibition studies. It can be used to design inhibitors for enzymes like kinases, which play a significant role in signal transduction pathways. This has implications for understanding and treating various diseases .
Material Science: Functional Materials
The brominated pyrazole compound can be incorporated into functional materials, such as organic semiconductors or photovoltaic cells. Its electronic properties make it suitable for fine-tuning material characteristics for better performance .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide can be used as a standard or reference compound in chromatographic analyses, helping to identify and quantify similar compounds in complex mixtures .
Synthetic Chemistry: Green Synthesis Approaches
The compound’s synthesis itself can be optimized using green chemistry principles, reducing the environmental impact of chemical processes. Researchers can explore solvent-free reactions, microwave-assisted synthesis, or biocatalysis to create this compound more sustainably .
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c6-4-1-9-10(2-4)3-5(7)8/h1-2H,3H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAMBONVIISAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



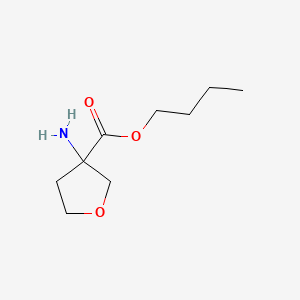
![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
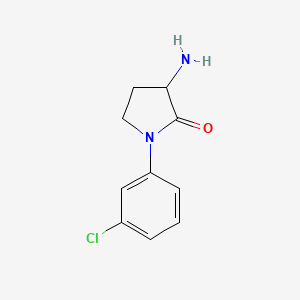
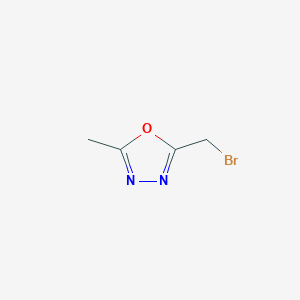
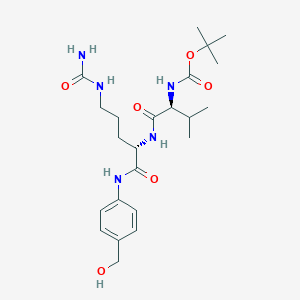
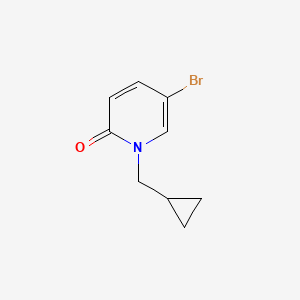
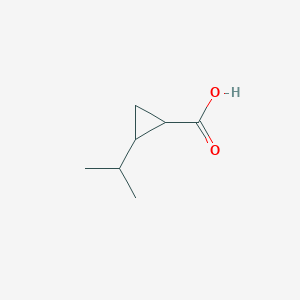
![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)
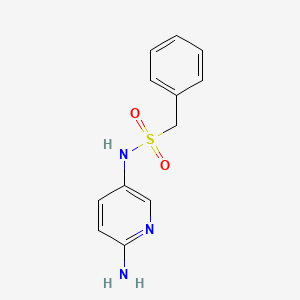
![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)
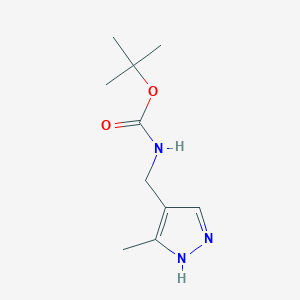
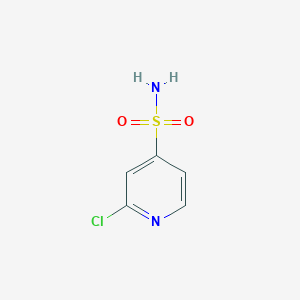
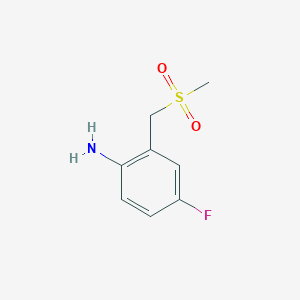
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)